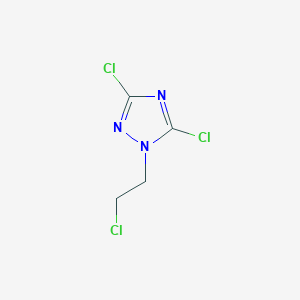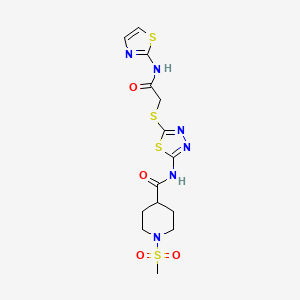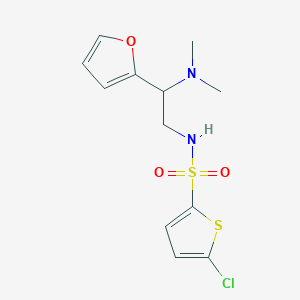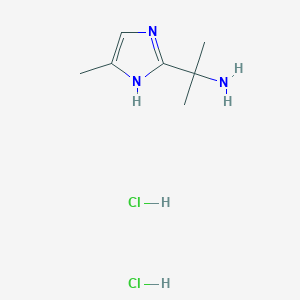
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a heterocyclic compound that has been the subject of various synthetic methods due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The chloro substituents on the triazole ring and the chloroethyl group suggest that this compound could be an intermediate or a final product in synthetic routes involving chlorination reactions or could possess unique reactivity due to the presence of these functional groups .
Synthesis Analysis
The synthesis of triazole derivatives often begins with precursors such as acyl hydrazines, isothiocyanates, or chloralamides. For instance, 3-mercapto-1,2,4-triazoles can be obtained from acyl hydrazines and isothiocyanates and further functionalized to chloromethyl and carboxaldehyde derivatives . Another approach involves the reaction of chloralamides with a mixture of phosphorus pentachloride/phosphorus oxychloride, which undergoes conversion to benzimidoyl chlorides and then treated with hydrazine hydrate to yield 3-aryl-1,2,4-triazoles . Although the specific synthesis of "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis by incorporating the appropriate chloro substituents at the relevant positions on the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1,2,4-triazole was determined by X-ray crystallography . Similarly, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized by various spectroscopic techniques and X-ray diffraction . These methods would be applicable for analyzing the molecular structure of "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be quite diverse. For instance, 5-substituted 3-chloro-1,2,4-triazoles can be synthesized by diazotization reactions, which can also lead to further chlorination of aromatic rings . Additionally, 3-aryl-5-dichloromethyl-1H-1,2,4-triazoles exhibit characteristics of an aldehyde group, suggesting that the dichloromethyl fragment can undergo various chemical transformations . The presence of chloro groups in "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" may also allow for similar reactivity, potentially enabling further functionalization or participation in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. For example, the introduction of chloro groups can affect the compound's polarity, solubility, and reactivity. The presence of a 2-chloroethyl group in "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" could impart lipophilic character and potentially make it a suitable electrophile in nucleophilic substitution reactions. The exact properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and reactivity studies.
Propiedades
IUPAC Name |
3,5-dichloro-1-(2-chloroethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3N3/c5-1-2-10-4(7)8-3(6)9-10/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZSDQCDBPQPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N1C(=NC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)
![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)


![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)



![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)